Cas no 2137451-79-5 (tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate)
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate
- tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate
- EN300-1075794
- 2137451-79-5
-
- Inchi: 1S/C17H26N2O2S/c1-12-5-8-17(11-19(12)15(20)21-16(2,3)4)14-13(6-9-18-17)7-10-22-14/h7,10,12,18H,5-6,8-9,11H2,1-4H3
- InChI Key: UHUADMJORYLNES-UHFFFAOYSA-N
- SMILES: S1C=CC2CCNC3(C1=2)CN(C(=O)OC(C)(C)C)C(C)CC3
Computed Properties
- Exact Mass: 322.17149925g/mol
- Monoisotopic Mass: 322.17149925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 69.8Ų
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1075794-0.05g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
| Enamine | EN300-1075794-0.1g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
| Enamine | EN300-1075794-0.25g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 0.25g |
$1170.0 | 2023-10-28 | |
| Enamine | EN300-1075794-0.5g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
| Enamine | EN300-1075794-1.0g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 1g |
$1442.0 | 2023-06-10 | ||
| Enamine | EN300-1075794-2.5g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 2.5g |
$2492.0 | 2023-10-28 | |
| Enamine | EN300-1075794-5.0g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 5g |
$4184.0 | 2023-06-10 | ||
| Enamine | EN300-1075794-10.0g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 10g |
$6205.0 | 2023-06-10 | ||
| Enamine | EN300-1075794-1g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 1g |
$1272.0 | 2023-10-28 | |
| Enamine | EN300-1075794-5g |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiro[piperidine-3,7'-thieno[2,3-c]pyridine]-1-carboxylate |
2137451-79-5 | 95% | 5g |
$3687.0 | 2023-10-28 |
tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate
Introduction to Tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate (CAS No. 2137451-79-5)
Tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate, identified by its CAS number 2137451-79-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic structures, which are known for their unique stereochemical properties and potential biological activities. The presence of both pyridine and thieno[2,3-c]pyridine moieties in its molecular framework suggests a high degree of structural complexity, which may contribute to its distinct pharmacological profile.
The synthesis and characterization of this compound have been the subject of extensive research, particularly in the context of developing novel therapeutic agents. The spirocyclic core, characterized by a fused piperidine and thiophene ring system, is a common motif in bioactive molecules due to its ability to mimic natural products and exhibit favorable pharmacokinetic properties. The tert-butyl ester group at the carboxyl position not only enhances the solubility of the compound in organic solvents but also provides a site for further functionalization, allowing for the exploration of various derivatives with tailored biological activities.
Recent studies have highlighted the potential of spirocyclic compounds as scaffolds for drug discovery. Specifically, derivatives of spiropiperidines have shown promise in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. The structural features of tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate suggest that it may interact with biological targets in a manner similar to these known active compounds. This has prompted researchers to investigate its potential as a lead compound for further development.
In terms of molecular recognition, the pyridine and thieno[2,3-c]pyridine rings in this compound are likely to engage in hydrogen bonding and π-stacking interactions with biological targets such as enzymes and receptors. These interactions are critical for determining the compound's binding affinity and selectivity. The dihydro spiropiperidine moiety further contributes to the compound's three-dimensional structure, which may influence its ability to fit into specific binding pockets within biological macromolecules.
The synthesis of tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include cyclization reactions to form the spirocyclic core, functional group transformations to introduce the pyridine and thieno[2,3-c]pyridine moieties, and esterification to incorporate the tert-butyl carboxylate group. Advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve high yields and enantiopurity.
Electrochemical studies on this compound have revealed interesting properties that may be relevant for its potential applications in medicinal chemistry. The redox behavior of spirocyclic compounds can provide insights into their reactivity and stability under physiological conditions. Additionally, electrochemical methods offer a powerful tool for characterizing the electronic structure of these molecules, which is essential for understanding their interactions with biological targets.
The pharmacological evaluation of tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate has begun with initial in vitro assays aimed at identifying potential biological activities. Preliminary results suggest that this compound exhibits moderate activity against certain enzymes implicated in neurological disorders. These findings are encouraging and warrant further investigation into its pharmacological profile using more comprehensive screening assays.
The development of new synthetic methodologies for constructing complex heterocyclic frameworks remains an active area of research. Techniques such as organometallic chemistry and flow chemistry have enabled the efficient synthesis of intricate molecules like tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate. These advances not only facilitate the production of novel compounds but also enhance our understanding of reaction mechanisms and molecular transformations.
In conclusion, tert-butyl 6-methyl-5',6'-dihydro-4'H-spiropiperidine-3,7'-thieno2,3-cpyridine-1-carboxylate (CAS No. 2137451-79-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive scaffold for developing new therapeutic agents. Continued investigation into its synthesis, physicochemical properties, and pharmacological effects will be crucial in determining its potential as a lead compound or intermediate in drug discovery efforts.
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